

Brigatinib: A Technical Guide to Target Identification and Validation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (Alunbrig®) is a potent, second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action extends beyond ALK, encompassing a range of other kinases, which contributes to its robust clinical activity and its ability to overcome resistance to first-generation ALK inhibitors.[1][2][4] This technical guide provides an in-depth overview of the target identification and validation studies for Brigatinib, detailing the experimental methodologies and key findings that have elucidated its complex pharmacological profile.

Brigatinib Target Profile

Brigatinib's primary target is the ALK fusion protein, which drives oncogenesis in a subset of NSCLC patients.[1][3] However, comprehensive kinome profiling and other target identification methods have revealed a broader spectrum of activity against other clinically relevant kinases.

Primary and Secondary Kinase Targets

Biochemical and cellular assays have quantified the inhibitory activity of Brigatinib against a panel of kinases. The data presented below summarizes key findings from in vitro kinase assays and cellular-based assessments.



Target Kinase	IC50 (nM) - In Vitro Kinase Assay	IC50 (nM) - Cellular Assay	Reference(s)
ALK (Anaplastic Lymphoma Kinase)	0.6	10	[5][6]
ROS1	1.9	18	[5]
FLT3 (Fms-like tyrosine kinase 3)	2.1	148	[5]
FLT3 (D835Y mutant)	1.5	-	[5]
EGFR (L858R mutant)	1.5	-	[5]
EGFR (L858R/T790M mutant)	-	29-160	[7]
IGF-1R (Insulin-like growth factor 1 receptor)	-	397	[5]
FAK1 (Focal Adhesion Kinase 1)	-	573.3	[8]
FER (Feroniella-like protein kinase)	-	303.6	[8]
GAK (Cyclin G- associated kinase)	-	154.6	[8]
TNK2 (Tyrosine kinase non-receptor 2)	-	350.3	[8]

Off-Target Profile

Beyond its primary and secondary targets, Brigatinib interacts with a wider array of kinases, which may contribute to both its therapeutic effects and potential side effects. Multiplexed Inhibitor Bead (MIB) and mass spectrometry (MS) based kinome profiling have been instrumental in defining this broader off-target landscape.[9] Studies in NF2-deficient schwannoma and meningioma models, which do not express ALK, have shown that Brigatinib's



anti-tumor activity in these contexts is mediated through inhibition of kinases such as FAK1 and EphA2.[9][10][11]

Experimental Protocols for Target Identification and Validation

The identification and validation of Brigatinib's targets have relied on a suite of advanced proteomics and cell-based techniques. The following sections provide detailed methodologies for these key experiments.

Multiplexed Inhibitor Bead (MIB) Mass Spectrometry (MS) Kinome Profiling

This chemoproteomic approach is used to enrich and identify kinases from cell lysates, providing a snapshot of the "active" kinome and how it is modulated by an inhibitor.[12][13]

Objective: To identify the spectrum of kinases that interact with Brigatinib in a cellular context.

Methodology:

- Cell Culture and Lysate Preparation:
 - Culture cells of interest (e.g., NF2-deficient meningioma cells) to 80-90% confluency.
 - \circ Treat cells with either vehicle (DMSO) or Brigatinib at the desired concentration (e.g., 1 μ M) for a specified duration (e.g., 24 hours).
 - Harvest cells and prepare lysates in a buffer containing protease and phosphatase inhibitors.
 - Clarify lysates by centrifugation to remove insoluble material.
- Affinity Chromatography with Multiplexed Inhibitor Beads (MIBs):
 - MIBs are Sepharose beads cross-linked with a cocktail of broad-spectrum kinase inhibitors.[12][14]



- Incubate the clarified cell lysates with the MIBs to allow for the binding of cellular kinases.
- Wash the beads extensively to remove non-specifically bound proteins.
- Elution and Protein Digestion:
 - Elute the bound kinases from the MIBs using a denaturing buffer.
 - Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.
- · Mass Spectrometry (MS) Analysis:
 - Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Identify and quantify the peptides using a protein database search algorithm (e.g., Mascot).
- Data Analysis:
 - Compare the abundance of identified kinases between the Brigatinib-treated and vehicletreated samples to determine which kinases show reduced binding in the presence of the drug, indicating them as potential targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating direct drug-target engagement in intact cells and tissues. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[6][15][16][17]

Objective: To confirm the direct binding of Brigatinib to its putative targets in a cellular environment.

Methodology:

- · Cell Treatment:
 - Treat intact cells with either vehicle (DMSO) or Brigatinib at various concentrations.



- Incubate to allow for drug uptake and target engagement.
- Thermal Challenge:
 - Aliquot the cell suspensions into PCR tubes or a 96-well plate.
 - Heat the samples to a range of temperatures for a defined period (e.g., 3-8 minutes) using a thermal cycler.[15][18]
- · Cell Lysis and Fractionation:
 - Lyse the cells by freeze-thaw cycles or detergent-based lysis.[19]
 - Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[18][19]
- · Protein Detection and Quantification:
 - Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific to the target protein of interest.
 - Quantify the band intensities to determine the amount of soluble protein remaining at each temperature.
- Data Analysis:
 - Plot the percentage of soluble protein against temperature to generate a melting curve.
 - A shift in the melting curve to a higher temperature in the Brigatinib-treated samples compared to the vehicle control indicates target stabilization and direct binding.

Affinity Purification followed by Mass Spectrometry (AP-MS)

This technique utilizes an immobilized version of the drug to "fish" for its binding partners from a cell lysate.

Objective: To identify proteins that directly bind to Brigatinib.



Methodology:

- Immobilization of Brigatinib:
 - Chemically couple Brigatinib to a solid support, such as Sepharose beads, creating an affinity matrix.
- Cell Lysate Preparation:
 - Prepare a native cell lysate from the cells of interest.
- Affinity Purification:
 - Incubate the cell lysate with the Brigatinib-coupled beads. As a control, incubate a separate aliquot of the lysate with unconjugated beads.
 - Wash the beads thoroughly to remove non-specific protein binders.
- Elution:
 - Elute the proteins specifically bound to the Brigatinib beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free Brigatinib.
- Protein Identification by Mass Spectrometry:
 - Separate the eluted proteins by SDS-PAGE.
 - Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.
 - Identify the proteins using database searching.
- Data Analysis:
 - Proteins identified in the eluate from the Brigatinib-beads but not in the control bead eluate are considered specific binding partners.

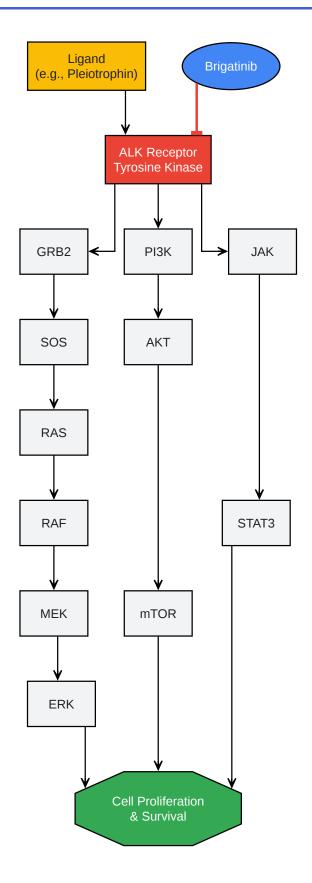


Signaling Pathways Modulated by Brigatinib

Brigatinib exerts its therapeutic effects by inhibiting key signaling pathways that are aberrantly activated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways affected by Brigatinib.

ALK Signaling Pathway Inhibition



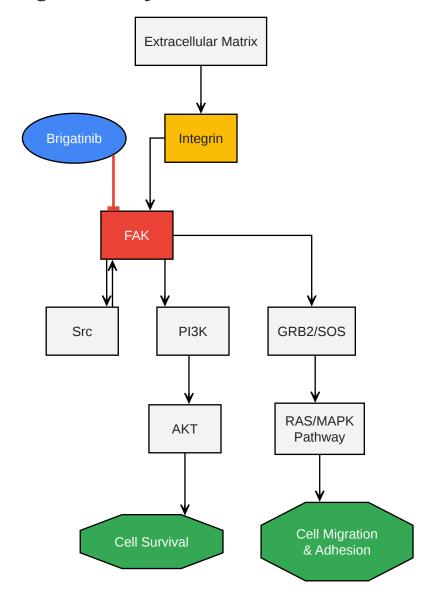


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Caption: Brigatinib inhibits ALK, blocking downstream signaling pathways.



FAK Signaling Pathway Inhibition

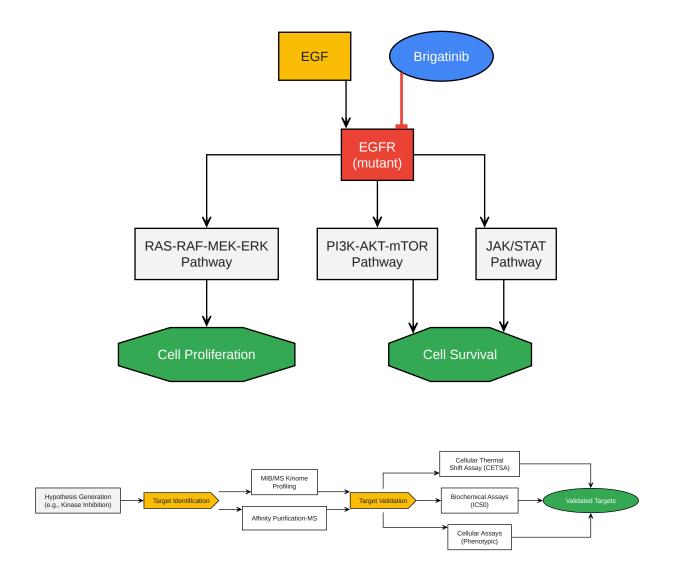


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Caption: Brigatinib inhibits FAK, affecting cell survival and migration.

EGFR Signaling Pathway Inhibition





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